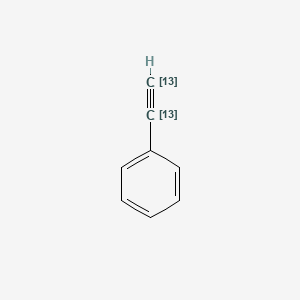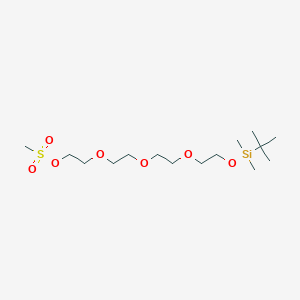![molecular formula C44H50Cl2F5N3O2Ru B12057725 Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) is a ruthenium-based compound known for its catalytic properties. It is often used in various chemical reactions due to its stability and efficiency. The compound is characterized by its complex structure, which includes dichloro, imidazolidinylidene, and benzylidene groups, making it a versatile catalyst in organic synthesis.
Méthodes De Préparation
The synthesis of Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) involves several steps. The process typically starts with the preparation of the imidazolidinylidene ligand, followed by its reaction with a ruthenium precursor. The reaction conditions often include the use of solvents like dichloromethane and specific temperature controls to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by the presence of oxidizing agents.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of different products.
Substitution: Substitution reactions are common, where ligands in the compound are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .
Applications De Recherche Scientifique
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in industrial processes that require efficient and stable catalysts
Mécanisme D'action
The mechanism of action of this compound involves its interaction with substrates through its ruthenium center. The molecular targets and pathways depend on the specific reaction it is involved in. Generally, the compound acts as a catalyst, lowering the activation energy of reactions and facilitating the formation of products .
Comparaison Avec Des Composés Similaires
Similar compounds include other ruthenium-based catalysts with different ligands. Some examples are:
- Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)
- Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene][(5-(2-ethoxy-2-oxoethanamido))-(2-isopropoxy)benzylidene]ruthenium(II) These compounds share similar structures but differ in their specific ligands, which can affect their catalytic properties and applications .
Propriétés
Formule moléculaire |
C44H50Cl2F5N3O2Ru |
|---|---|
Poids moléculaire |
919.8 g/mol |
Nom IUPAC |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[5-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-propan-2-yloxyphenyl]methylidene]ruthenium |
InChI |
InChI=1S/C27H38N2.C17H12F5NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)25-10-5-4-9(6-8(10)3)23-17(24)11-12(18)14(20)16(22)15(21)13(11)19;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3,(H,23,24);2*1H;/q;;;;+2/p-2 |
Clé InChI |
XOFWGECEXOWWQY-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F)OC(C)C)(Cl)Cl)C5=C(C=CC=C5C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)




![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)


![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)

![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)
